2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Description
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a synthetic heterocyclic compound featuring a piperidine ring fused to a 1,2,4-triazole moiety substituted with two methyl groups at the 4- and 5-positions. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological and biochemical applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-7-11-12-9(13(7)2)8-5-3-4-6-10-8;;/h8,10H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPEQKULKIBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2CCCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The piperidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with derivatives sharing the piperidine-triazole core but differing in substituents:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Impact on Physicochemical Properties :
- The target compound’s 4,5-dimethyl groups on the triazole ring likely increase lipophilicity compared to methoxy- or methylenedioxy-substituted derivatives (e.g., 13c, 13g) . This could influence membrane permeability and bioavailability.
- Methoxy groups in analogs like 13c introduce polarity, reducing melting points (189–192°C) compared to more rigid methylenedioxy derivatives (205–208°C) .
Salt Form and Solubility :
- The dihydrochloride salt of the target compound enhances aqueous solubility, a common trait for hydrochloride salts compared to free bases. This is critical for in vitro assays or formulation development.
Spectroscopic Characterization :
Analytical and Computational Tools for Characterization
These methods validate bond geometries and confirm salt formation in dihydrochloride derivatives.
Biological Activity
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is with a molecular weight of approximately 208.30 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole moiety, which has been associated with a range of pharmacological effects including:
- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against various microbial strains.
- Anticancer Properties : Some studies indicate that triazole-containing compounds can inhibit cancer cell proliferation.
- Neuroprotective Effects : Research suggests potential neuroprotective properties against neurodegenerative diseases.
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 3.12 | Staphylococcus aureus |
| Triazole Derivative B | 12.5 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.46 | 5-Fluorouracil |
| MDA-MB-231 | 17.02 | 5-Fluorouracil |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies
-
Study on Antiviral Activity : A recent study evaluated the antiviral properties of related triazole compounds against influenza viruses. Results indicated significant reductions in viral loads in treated mice models.
- Dosage : 40 mg/kg daily for three days.
- Outcome : More than a 2-log reduction in viral load.
- Safety Profile Assessment : In acute toxicity studies conducted on Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic applications.
The mechanisms through which 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
